A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 1-(3-Fluoro-5-iodophenyl)pyrrolidine (CAS: 2121513-22-0). This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its unique structural combination of a pyrrolidine moiety and a halogenated aromatic ring. The pyrrolidine ring is a common scaffold in many biologically active compounds, while the fluoro and iodo substituents can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] This document serves as a foundational resource for researchers, offering both a summary of key properties and in-depth, field-proven experimental protocols for their validation. We will delve into the causality behind experimental design, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.
Molecular Identity and Structure
1-(3-Fluoro-5-iodophenyl)pyrrolidine is a substituted aromatic amine. Its core structure consists of a five-membered saturated heterocycle, the pyrrolidine ring, attached via its nitrogen atom to the C1 position of a 3-fluoro-5-iodobenzene ring.[4] The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the phenyl ring creates a unique electronic and steric environment that dictates the molecule's interactions and reactivity.
Caption: Chemical structure of 1-(3-Fluoro-5-iodophenyl)pyrrolidine.
Core Physicochemical Data
The following table summarizes the fundamental physicochemical properties of the compound. While some properties are available from suppliers or computational models, others require empirical determination. The subsequent sections of this guide provide detailed protocols for these essential experimental validations.
| Property | Value / Expected Value | Significance & Commentary |
| CAS Number | 2121513-22-0[4][5][6] | Uniquely identifies the substance for regulatory and research purposes. |
| Molecular Formula | C₁₀H₁₁FIN[4] | Confirms the elemental composition of the molecule. |
| Molecular Weight | 291.11 g/mol [4] | Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis. |
| Purity | ≥95% (as commercially available)[4][7] | Purity is critical; impurities can affect experimental results and biological activity. This value should always be confirmed upon receipt. |
| Computed XLogP3-AA | 2.6[8] | This value, from a closely related isomer, suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |
| Melting Point | Requires experimental determination. | A sharp melting point range is a primary indicator of high purity.[9] |
| Solubility Profile | Requires experimental determination. | Crucial for formulation, reaction conditions, and predicting bioavailability. The structure suggests solubility in polar organic solvents. |
| pKa (Conjugate Acid) | Requires experimental determination. | The basicity of the pyrrolidine nitrogen determines the molecule's charge state at a given pH, which profoundly impacts solubility, receptor binding, and ADME properties. |
Experimental Protocols for Property Determination
As a senior scientist, the rationale behind an experimental protocol is as critical as the procedure itself. The following methods are designed to be robust and self-validating, providing the trustworthiness required for drug development.
Melting Point and Purity Assessment
Expertise & Causality: The melting point is not merely a physical constant; it is a sensitive probe of sample purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C).[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] Therefore, this simple experiment provides a reliable, initial assessment of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder on a watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the powder down to a height of 2-3 mm.
-
Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (10-15°C/min) to find an approximate melting temperature. This step saves significant time.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare two more capillary samples.
-
Slow Heating: Insert a new sample and heat rapidly until the temperature is ~15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. This slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures: T1, the temperature at which the first liquid droplet appears, and T2, the temperature at which the last solid crystal melts. The melting range is T1-T2.
-
Validation: Repeat the accurate determination with a second sample. The results should be consistent within 1°C.
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Causality: Solubility dictates how a compound can be formulated for biological assays, administered as a therapeutic, or handled in synthetic reactions. The "shake-flask" method is the gold standard for determining equilibrium solubility because it ensures the solution is truly saturated, providing a thermodynamically stable and reproducible value.[11][12] Agitation for 24-72 hours is necessary to overcome kinetic barriers and reach true equilibrium between the solid and dissolved states.[11]
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Addition of Solute: Add an excess amount of 1-(3-Fluoro-5-iodophenyl)pyrrolidine to each vial. "Excess" is critical; undissolved solid must be visible to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[11] This step is vital to avoid artificially high concentration readings.
-
Quantification: Accurately dilute the filtrate with a suitable solvent. Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.
-
Calculation: Report the solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for the shake-flask solubility method.
Determination of Acid Dissociation Constant (pKa)
Expertise & Causality: The pyrrolidine nitrogen is a Lewis base, meaning it can accept a proton. The pKa value quantifies the strength of its conjugate acid. At a pH below the pKa, the nitrogen will be predominantly protonated (cationic form), and at a pH above the pKa, it will be in its neutral (free base) form. This equilibrium governs solubility, membrane transport, and target binding. Potentiometric titration is a direct and reliable method to measure pKa by monitoring the change in pH as a strong acid or base is added.[13] The inflection point of the resulting sigmoid curve corresponds to the equivalence point, and at the half-equivalence point, the concentrations of the protonated and neutral forms are equal, where pH = pKa.[13][14]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-quality pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[13]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent mixture like methanol/water, to ensure solubility of both the free base and its salt form. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[13]
-
Initial pH Adjustment: If titrating the conjugate acid, the initial solution should be fully protonated by adding a strong acid (e.g., HCl) to a starting pH of ~2.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) with gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13] Collect data points frequently, especially in the region where the pH changes rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume of titrant at the half-equivalence point corresponds to the point where pH = pKa. Perform at least three replicate titrations to ensure data reliability.[13]
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic and Spectrometric Characterization
Structural confirmation is paramount. The following techniques provide an unambiguous fingerprint of the molecule.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (δ ~7.0-8.0 ppm): Complex multiplets or doublets of doublets due to coupling between aromatic protons and with the ¹⁹F nucleus.[15]- Pyrrolidine Protons (δ ~1.5-4.0 ppm): Two sets of multiplets corresponding to the α- and β-protons relative to the nitrogen.[16] |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals, with the carbons bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.[15]- Pyrrolidine Carbons: Two signals for the non-equivalent aliphatic carbons. |
| ¹⁹F NMR | - A single resonance, likely a triplet or doublet of doublets, due to coupling with the adjacent aromatic protons.[15] |
| Mass Spectrometry | - Molecular Ion: An [M+H]⁺ peak corresponding to the calculated molecular weight (m/z 292.00).- Key Fragments: Expect fragmentation patterns characteristic of pyrrolidinophenones, including the formation of a stable immonium ion resulting from the cleavage of the bond between the phenyl ring and the nitrogen.[17] |
| FT-IR | - C-H stretching: Aromatic (~3000-3100 cm⁻¹) and Aliphatic (~2850-2960 cm⁻¹).- C-N stretching: Around 1200-1350 cm⁻¹.- C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.- Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹. |
Conclusion
1-(3-Fluoro-5-iodophenyl)pyrrolidine is a molecule with significant potential as a building block in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core physicochemical properties, moving beyond simple data presentation to explain the scientific rationale behind their experimental determination. The detailed protocols for melting point, solubility, and pKa analysis are designed to equip researchers with robust, validated methods for characterizing this compound and similar molecules. Accurate determination of these fundamental properties is a non-negotiable prerequisite for successful drug discovery and development, ensuring that subsequent biological and synthetic studies are built on a foundation of unimpeachable data.
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